3-Chloro-9-(1-methoxyethyl)-9H-carbazole
Description
Overview of Carbazole (B46965) Derivatives in Heterocyclic Chemistry
Carbazole is a tricyclic aromatic heterocycle consisting of two benzene (B151609) rings fused to a central five-membered nitrogen-containing ring. nih.gov This rigid, planar structure endowed with a rich π-electron system is the foundation for a vast family of derivatives. researchgate.net Carbazoles are found in natural products, such as the alkaloids from the plant family Rutaceae, and are also readily synthesized, allowing for extensive chemical modification. mdpi.com
The versatility of the carbazole scaffold has led to its incorporation into a wide array of functional materials and biologically active molecules. In materials science, carbazole-based polymers have been extensively investigated for their use in organic light-emitting diodes (OLEDs), solar cells, and as photorefractive materials due to their excellent charge-transporting properties and high triplet energy. rsc.orgnih.gov In the realm of medicinal chemistry, carbazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. nih.govbenthamdirect.com
The chemical reactivity of the carbazole ring allows for substitution at various positions, with the 3, 6, and 9 positions being particularly important for tuning the molecule's properties. This adaptability makes carbazole a privileged scaffold in the design of novel compounds with tailored functionalities. researchgate.net
The Unique Role of 3-Substitution and N-Alkylation in Carbazole Scaffolds
The functionalization of the carbazole core at the 3-position and the nitrogen atom (N-alkylation at the 9-position) are powerful strategies for modulating its physicochemical properties.
3-Substitution: The introduction of substituents at the 3- and 6-positions of the carbazole ring has a profound impact on its electronic and optical characteristics. The nature of the substituent, whether electron-donating or electron-withdrawing, can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For instance, the introduction of a halogen, such as chlorine, at the 3-position introduces an electron-withdrawing group that can influence the molecule's polarity, solubility, and intermolecular interactions. This can be advantageous in the design of materials with specific charge-transport properties or in the development of pharmaceutical agents where halogen bonding can play a role in receptor binding. The structural adaptability provided by 3,6-substitution is a key reason for the improved stability and high triplet energy of many carbazole derivatives used in optoelectronics. rsc.orgnih.gov
N-Alkylation: The nitrogen atom of the carbazole ring is a common site for modification. N-alkylation, the process of adding an alkyl group to the nitrogen, serves several crucial purposes. It enhances the solubility of the often-planar and poorly soluble carbazole core in common organic solvents, which is a significant advantage for solution-based processing of materials and for the formulation of drug candidates. researchgate.nettandfonline.com Furthermore, the nature of the N-alkyl group can influence the steric and electronic properties of the molecule, affecting its packing in the solid state and its interaction with biological targets. Microwave-assisted synthesis has been shown to be an efficient method for the N-alkylation of carbazoles. researchgate.nettandfonline.comtandfonline.com The use of a phase-transfer catalyst can also facilitate this reaction. phasetransfercatalysis.com
The combination of 3-substitution and N-alkylation allows for a high degree of control over the final properties of the carbazole derivative, enabling the rational design of molecules for specific applications.
Rationale for Focused Investigation of 3-Chloro-9-(1-methoxyethyl)-9H-carbazole
The specific structure of this compound suggests a compound with a unique combination of properties that warrant a focused investigation. The rationale for its study can be broken down by analyzing the contribution of each substituent to the carbazole framework.
The 3-Chloro Substituent: The presence of a chlorine atom at the 3-position introduces a moderately electron-withdrawing group. This is expected to lower the HOMO and LUMO energy levels of the carbazole core, potentially impacting its charge-injection and transport properties in electronic devices. The chlorine atom can also participate in halogen bonding, which could influence the supramolecular assembly of the compound in the solid state.
The 9-(1-methoxyethyl) Substituent: The N-alkylation with a 1-methoxyethyl group serves to increase the solubility of the molecule. The ether linkage within this substituent introduces a polar element and potential hydrogen bond acceptor site, which could further influence its solubility and intermolecular interactions. The chiral center at the ethyl group also introduces the possibility of stereoisomers, which could have different biological activities or self-assembly properties.
The combination of these two substituents on the carbazole scaffold could lead to a molecule with a unique profile. For example, in materials science, the tailored electronic properties resulting from the 3-chloro group, combined with the enhanced solubility from the N-alkylation, could make it a promising candidate for use in organic electronics. In medicinal chemistry, the specific substitution pattern could lead to novel biological activities.
To illustrate the potential properties of this compound, a comparison with related, known carbazole derivatives is useful. The following interactive data table provides a summary of key properties of the parent compound, 3-Chloro-9H-carbazole, and a related N-alkylated derivative, 3-Chloro-9-ethylcarbazole, to provide context for the predicted properties of the target compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 3-Chloro-9H-carbazole | C12H8ClN | 201.65 | 200-202 | 388.7 |
| 3-Chloro-9-ethylcarbazole | C14H12ClN | 229.71 | 98-100 | Not available |
| This compound | C15H14ClNO | 259.73 | Predicted lower than 3-Chloro-9H-carbazole | Not available |
Data for 3-Chloro-9H-carbazole and 3-Chloro-9-ethylcarbazole are sourced from publicly available chemical databases. The properties for this compound are predicted based on general chemical principles where N-alkylation typically lowers the melting point compared to the N-unsubstituted parent compound.
A focused investigation into the synthesis, characterization, and application of this compound is therefore a logical next step to unlock its potential in both materials science and medicinal chemistry.
Structure
3D Structure
Properties
CAS No. |
33634-07-0 |
|---|---|
Molecular Formula |
C15H14ClNO |
Molecular Weight |
259.73 g/mol |
IUPAC Name |
3-chloro-9-(1-methoxyethyl)carbazole |
InChI |
InChI=1S/C15H14ClNO/c1-10(18-2)17-14-6-4-3-5-12(14)13-9-11(16)7-8-15(13)17/h3-10H,1-2H3 |
InChI Key |
UWMQJGBLMXBLKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(N1C2=C(C=C(C=C2)Cl)C3=CC=CC=C31)OC |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 3 Chloro 9 1 Methoxyethyl 9h Carbazole
Reaction Pathway Elucidation for N-Alkylation Processes
The introduction of the 9-(1-methoxyethyl) group onto the 3-chloro-9H-carbazole core is a key N-alkylation process. The generally accepted mechanism for the N-alkylation of carbazoles involves the deprotonation of the nitrogen atom by a base, followed by a nucleophilic attack of the resulting carbazolide anion on an alkylating agent. researchgate.netresearchgate.net
In the case of synthesizing 3-Chloro-9-(1-methoxyethyl)-9H-carbazole, the reaction would proceed via the following steps:
Deprotonation: A suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), abstracts the acidic proton from the nitrogen of 3-chloro-9H-carbazole, forming the corresponding carbazolide anion. This anion is stabilized by the delocalization of the negative charge over the aromatic system.
Nucleophilic Attack: The nucleophilic nitrogen of the carbazolide anion then attacks the electrophilic carbon of an appropriate alkylating agent, such as 1-chloroethyl methyl ether. This is typically a bimolecular nucleophilic substitution (SN2) reaction. libretexts.org The transition state involves the simultaneous formation of the N-C bond and cleavage of the C-Cl bond.
The choice of base and solvent can influence the reaction rate and yield. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are commonly employed to dissolve the reactants and facilitate the reaction. beilstein-journals.org Microwave irradiation has also been shown to accelerate N-alkylation reactions of carbazole (B46965). researchgate.net
Examination of Aromatic Electrophilic Substitution Mechanisms
Aromatic electrophilic substitution (SEAr) is a fundamental reaction for the functionalization of the carbazole ring. The regioselectivity of this reaction on this compound is dictated by the directing effects of the existing substituents: the chloro group at the 3-position and the 1-methoxyethyl group at the 9-position.
The chloro group is an ortho-, para-directing deactivator. It withdraws electron density from the ring inductively, thus deactivating it towards electrophilic attack. However, through resonance, it can donate a lone pair of electrons to stabilize the arenium ion intermediate when the attack occurs at the ortho or para positions. The 9-(1-methoxyethyl) group is considered to be an activating group and directs electrophilic attack to the 3- and 6-positions.
Given the substitution pattern, the potential sites for electrophilic attack are positions 1, 2, 4, 5, 6, 7, and 8. The directing effects of the substituents would lead to a complex mixture of products, with the most probable sites of attack being positions 6 and 8, which are para and ortho to the activating nitrogen atom, respectively, and not sterically hindered. The position para to the chloro group (position 6) is also favored.
The general mechanism for electrophilic aromatic substitution proceeds in two steps:
Formation of the σ-complex (Arenium Ion): An electrophile (E+) attacks the π-electron system of the carbazole ring, leading to the formation of a resonance-stabilized carbocation known as the arenium ion or σ-complex.
Deprotonation: A base removes a proton from the carbon atom that bears the electrophile, restoring the aromaticity of the ring.
Nucleophilic Substitution Processes at the Chlorinated Position
Nucleophilic aromatic substitution (SNAr) at the C-3 position of this compound, involving the replacement of the chlorine atom by a nucleophile, is generally challenging on an electron-rich aromatic system like carbazole. Such reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). nih.govnih.gov
In the absence of such activating groups, the reaction is likely to proceed through a concerted mechanism or a borderline mechanism, especially with strong nucleophiles and under forcing conditions. nih.gov The mechanism can be influenced by the nature of the nucleophile, the solvent, and the presence of catalysts.
For instance, a kinetic study on the nucleophilic aromatic substitution of 3,6-dichloro-1,2,4,5-tetrazine (B31795) by biothiols was consistent with an addition-elimination mechanism where the nucleophilic attack is the rate-determining step. researchgate.net While the electronic nature of the tetrazine ring is vastly different from carbazole, it illustrates the type of mechanistic analysis applied to SNAr reactions.
Radical Reaction Pathways in Functionalization
Free radical reactions offer alternative pathways for the functionalization of carbazole derivatives. bas.bg These reactions typically involve three stages: initiation, propagation, and termination. youtube.com
Initiation: A radical initiator (e.g., AIBN, benzoyl peroxide) is used to generate radicals.
Propagation: The generated radical can abstract a hydrogen atom from the carbazole ring or the alkyl side chain, or add to the aromatic system. The stability of the resulting carbazole-centered radical will influence the site of reaction. The benzylic-like positions on the ethyl group of the 9-substituent could also be susceptible to radical attack.
Termination: Radicals combine to form stable, non-radical products.
For this compound, radical substitution could occur on the aromatic ring or on the N-alkyl side chain. The presence of the chloro substituent and the methoxyethyl group will influence the stability of the radical intermediates and thus the regioselectivity of the reaction.
Transition Metal-Mediated Transformations
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The chlorine atom at the C-3 position of this compound makes it a suitable substrate for various cross-coupling reactions, such as the Suzuki-Miyaura coupling. organic-chemistry.orgwikipedia.orgyonedalabs.com
The catalytic cycle for a Suzuki-Miyaura coupling reaction generally involves three key steps: libretexts.orgnih.gov
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the C-Cl bond of the carbazole derivative to form a palladium(II) complex. This is often the rate-determining step.
Transmetalation: The organic group from an organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium(II) complex, replacing the halide. This step typically requires a base to activate the organoboron species.
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
The efficiency of these reactions is highly dependent on the choice of the palladium catalyst, the ligands, the base, and the solvent. Recent developments in ligand design have enabled the coupling of even challenging substrates like aryl chlorides. chim.it
Reactivity and Derivatization Strategies for 3 Chloro 9 1 Methoxyethyl 9h Carbazole
Functionalization of the Carbazole (B46965) Core
The carbazole ring system is electron-rich and can undergo various transformations. The presence of a chlorine atom at the C-3 position provides a key handle for transition-metal-catalyzed cross-coupling reactions, while the other unsubstituted positions remain available for electrophilic aromatic substitution.
The chloro-substituent at the C-3 position of the carbazole ring is a versatile site for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. While aryl chlorides are known to be less reactive than their bromide or iodide counterparts, advancements in catalyst design have made these transformations highly efficient. researchgate.net
Suzuki-Miyaura Reaction: This reaction is a powerful method for forming biaryl structures by coupling the aryl chloride with an organoboron reagent, such as a boronic acid or boronic ester. nih.gov For a substrate like 3-Chloro-9-(1-methoxyethyl)-9H-carbazole, a Suzuki-Miyaura coupling would introduce a new aryl or vinyl substituent at the C-3 position. The reaction is typically catalyzed by a palladium complex with electron-rich and sterically demanding phosphine (B1218219) ligands, which facilitate the oxidative addition of the palladium to the aryl chloride bond. nih.govorganic-chemistry.org The choice of base and solvent is also critical for the success of the reaction. organic-chemistry.org
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of the aryl chloride with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction provides a direct method for the vinylation of the carbazole core at the C-3 position. The catalytic cycle involves the oxidative addition of palladium to the C-Cl bond, followed by alkene insertion and β-hydride elimination. wikipedia.orgyoutube.com A variety of palladium catalysts can be employed, often in the presence of a phosphine ligand and a base. organic-chemistry.org
Sonogashira Reaction: To introduce an alkyne moiety at the C-3 position, the Sonogashira reaction is the method of choice. This reaction couples the aryl chloride with a terminal alkyne and is typically co-catalyzed by palladium and copper complexes in the presence of a base. wikipedia.orgorganic-chemistry.org The copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. wikipedia.org Copper-free Sonogashira protocols have also been developed. organic-chemistry.orglibretexts.org
Below is a table summarizing typical conditions for these cross-coupling reactions on aryl chlorides, which are applicable to this compound.
| Reaction | Typical Catalyst/Precatalyst | Ligand | Base | Solvent | Coupling Partner |
| Suzuki-Miyaura | Pd(OAc)₂, PdCl₂ | Buchwald or Herrmann-type phosphine ligands | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, DMF | Aryl/vinyl boronic acids or esters |
| Heck | Pd(OAc)₂, PdCl₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, NMP, Acetonitrile | Alkenes |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, Piperidine | THF, DMF | Terminal alkynes |
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org The reaction proceeds through a two-step mechanism: attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation (arenium ion), followed by deprotonation to restore aromaticity. wikipedia.orgmasterorganicchemistry.com The regioselectivity of the substitution is governed by the electronic properties of the substituents already present on the ring. uci.edu
In this compound, the directing effects of the substituents are as follows:
The carbazole nitrogen: The nitrogen atom is a powerful activating group and directs electrophilic attack to the ortho (C-1, C-8) and para (C-3, C-6) positions.
The chloro group at C-3: Halogens are deactivating groups due to their inductive electron-withdrawing effect, but they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. uci.edu
The 9-(1-methoxyethyl) group: This N-alkyl group is generally considered to be weakly activating and an ortho, para-director.
Considering these combined effects, the most probable sites for electrophilic aromatic substitution are the C-1, C-6, and C-8 positions. The C-3 position is already substituted, and the C-4 and C-5 positions are sterically hindered. Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of another halogen (e.g., Br, I) can be achieved using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in the presence of an acid catalyst.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (NO₂) onto the carbazole ring. byjus.com
Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group (SO₃H).
Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, using an alkyl or acyl halide and a Lewis acid catalyst like AlCl₃. byjus.commasterorganicchemistry.com
Transformations of the 1-Methoxyethyl Side Chain
The 1-methoxyethyl group at the N-9 position can also be chemically modified, providing another avenue for derivatization.
The 1-methoxyethyl group is an acetal (B89532) and can be cleaved under acidic conditions. adichemistry.com This is analogous to the deprotection of methoxymethyl (MOM) ethers, which are commonly used as protecting groups for alcohols and amines. adichemistry.comwikipedia.orgyoutube.com Acid-catalyzed hydrolysis would yield N-(1-hydroxyethyl)carbazole and methanol. The resulting secondary alcohol could then be further functionalized, for example, through oxidation to an N-acetyl group or by substitution reactions.
| Transformation | Reagents and Conditions | Product |
| Ethereal Cleavage | Dilute aqueous acid (e.g., HCl, H₂SO₄) | 3-Chloro-9-(1-hydroxyethyl)-9H-carbazole |
| Oxidation | PCC, PDC, Swern oxidation | 3-Chloro-9-acetyl-9H-carbazole |
| Substitution | SOCl₂, PBr₃ | 3-Chloro-9-(1-haloethyl)-9H-carbazole |
The carbon atom of the 1-methoxyethyl side chain attached to the nitrogen is a stereocenter. If the starting material is enantiomerically pure, this chirality can influence the stereochemical outcome of subsequent reactions. Stereoselective reactions are those that favor the formation of one stereoisomer over another. masterorganicchemistry.comstereoelectronics.org
Multi-Component Reaction Approaches Utilizing this compound
Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a one-pot reaction to form a single product that incorporates portions of all the starting materials. nih.govresearchgate.netdiva-portal.org MCRs are highly efficient and atom-economical. While there are no specific MCRs reported that utilize this compound as a starting material, its structure suggests potential applications in such reactions.
For example, the carbazole nitrogen in related structures can participate in MCRs. researchgate.netmdpi.com After deprotection of the 1-methoxyethyl group to reveal the N-H carbazole, this moiety could potentially be used in reactions like the Ugi or Passerini reactions if other functional groups are present.
Alternatively, the chloro-substituent at the C-3 position could be used to first introduce a more reactive functional group via a cross-coupling reaction. This new group could then be a participant in a subsequent MCR. For example, a Sonogashira coupling to introduce an alkyne at C-3 would open up possibilities for cycloaddition MCRs. The development of novel MCRs involving halo-carbazoles remains an active area of research.
Electrosynthetic Functionalization of this compound
The electrochemical behavior of carbazole and its derivatives has been a subject of considerable interest due to their potential in the development of optoelectronic materials. researchgate.netsemanticscholar.org Electrosynthesis offers a powerful and green alternative to traditional chemical methods for the functionalization of such heterocyclic compounds, often proceeding under mild conditions without the need for harsh reagents. rsc.org The specific substitution pattern of this compound, featuring an electron-withdrawing chloro group at the 3-position and a bulky N-substituent, significantly influences its electrochemical properties and subsequent functionalization pathways.
The core of electrosynthetic functionalization lies in the initial oxidation of the carbazole nucleus to a radical cation. researchgate.netacs.org The stability and reactivity of this intermediate dictate the nature of the final products. For carbazole derivatives, the highest electron densities are typically found at the 3 and 6 positions, making these sites prime for electrophilic attack and coupling reactions following oxidation. researchgate.net However, in the case of this compound, the 3-position is blocked by a chloro substituent. This directs potential coupling reactions to the 6-position and potentially the 1- and 8-positions, although steric hindrance from the N-substituent may play a role.
A primary electrosynthetic route for carbazoles is electropolymerization, leading to the formation of conductive polymer films. frontiersin.org This process is initiated by the oxidation of the monomer to its radical cation. Subsequent radical-radical coupling between two such cations, typically at the 3- and 6-positions, leads to the formation of a dimer. Further oxidation and coupling steps result in the growth of a polymer chain. For this compound, polymerization would likely proceed through coupling at the 6-position, leading to a poly(this compound) with linkages at the 6,6'-positions.
The electrochemical conditions, such as the solvent, supporting electrolyte, and electrode material, are crucial in determining the outcome of the electrosynthetic functionalization. For instance, the choice of solvent can influence the stability of the radical cation intermediate, while the electrolyte can affect the conductivity of the medium and the morphology of any resulting polymer films. The working electrode material can also play a role in the kinetics of the electron transfer process.
Detailed research into the electrosynthetic functionalization of this compound could involve cyclic voltammetry studies to determine its oxidation potential. This would be followed by preparative electrolysis at a controlled potential to synthesize new derivatives. Characterization of the resulting products would confirm the nature of the functionalization, whether it be dimerization, polymerization, or the introduction of new functional groups through reactions with nucleophiles present in the electrolyte solution.
Below is a hypothetical data table summarizing potential electrochemical parameters and outcomes for the electrosynthetic functionalization of this compound, based on general knowledge of carbazole electrochemistry.
Table 1: Hypothetical Electrochemical Data for the Functionalization of this compound
| Entry | Solvent/Electrolyte | Working Electrode | Potential (V vs. Ag/AgCl) | Primary Product | Yield (%) |
| 1 | Acetonitrile / 0.1 M TBAPF₆ | Platinum | 1.2 | Poly(this compound) | 85 |
| 2 | Dichloromethane / 0.1 M TBAPF₆ | Glassy Carbon | 1.15 | 6,6'-bis(this compound) | 70 |
| 3 | Acetonitrile / 0.1 M LiClO₄ | Gold | 1.25 | Poly(this compound) | 90 |
Further research could explore the introduction of various functional groups onto the carbazole nucleus via electrosynthesis. For example, by conducting the electrolysis in the presence of specific nucleophiles, it might be possible to achieve targeted functionalization at the 6-position. The table below outlines some potential derivatization strategies.
Table 2: Potential Electrosynthetic Derivatization Strategies
| Entry | Nucleophile | Proposed Product | Potential Application |
| 1 | Pyridine | 6-(pyridin-4-yl)-3-chloro-9-(1-methoxyethyl)-9H-carbazole | Organic electronics |
| 2 | Thiophene | 6-(thiophen-2-yl)-3-chloro-9-(1-methoxyethyl)-9H-carbazole | Conductive polymers |
| 3 | Cyanide | 6-cyano-3-chloro-9-(1-methoxyethyl)-9H-carbazole | Fluorescent probes |
These tables illustrate the potential versatility of electrosynthesis as a tool for the functionalization of this compound, enabling the creation of a variety of novel materials with tailored properties. The precise outcomes would, of course, depend on empirical investigation and optimization of the reaction conditions.
Advanced Spectroscopic Characterization of 3 Chloro 9 1 Methoxyethyl 9h Carbazole and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed connectivity map can be constructed.
The ¹H NMR spectrum of 3-Chloro-9-(1-methoxyethyl)-9H-carbazole is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic region will be particularly informative for confirming the substitution pattern on the carbazole (B46965) ring. The protons H-2 and H-4 will likely appear as doublets due to coupling with each other, with the presence of the chloro group at position 3 influencing their chemical shifts. The protons on the unsubstituted benzene (B151609) ring (H-5, H-6, H-7, and H-8) will show a more complex splitting pattern, likely as multiplets.
The aliphatic region will feature signals for the 9-(1-methoxyethyl) substituent. The methoxy (B1213986) group (CH₃O-) will present as a sharp singlet, while the ethyl protons (-CH(OCH₃)CH₃) will appear as a doublet for the terminal methyl group and a quartet for the methine proton, a result of their mutual spin-spin coupling.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-1 | ~8.15 | d | ~8.0 |
| H-2 | ~7.60 | d | ~2.0 |
| H-4 | ~7.45 | dd | ~8.0, 2.0 |
| H-5 | ~7.55 | d | ~8.0 |
| H-6 | ~7.25 | t | ~7.5 |
| H-7 | ~7.40 | t | ~7.5 |
| H-8 | ~8.10 | d | ~8.0 |
| -CH(OCH₃)CH₃ | ~5.80 | q | ~6.5 |
| -CH(OCH₃)CH₃ | ~1.80 | d | ~6.5 |
| -OCH₃ | ~3.30 | s | - |
Note: Predicted values are based on typical chemical shifts for substituted carbazoles and may vary depending on the solvent and experimental conditions.
The ¹³C NMR spectrum will provide complementary information, revealing the electronic environment of each carbon atom. The carbazole ring system will display twelve distinct signals, with the carbon atom bearing the chloro substituent (C-3) being significantly influenced. The chemical shifts of the quaternary carbons (C-4a, C-4b, C-8a, C-9a) are also diagnostic. In the aliphatic region, three signals are expected, corresponding to the methine, methyl, and methoxy carbons of the 9-(1-methoxyethyl) group.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~111.0 |
| C-2 | ~125.0 |
| C-3 | ~128.0 |
| C-4 | ~120.0 |
| C-4a | ~122.0 |
| C-4b | ~123.0 |
| C-5 | ~120.5 |
| C-6 | ~126.5 |
| C-7 | ~119.0 |
| C-8 | ~109.0 |
| C-8a | ~140.0 |
| C-9a | ~139.0 |
| -CH(OCH₃)CH₃ | ~75.0 |
| -CH(OCH₃)CH₃ | ~22.0 |
| -OCH₃ | ~56.0 |
Note: Predicted values are based on typical chemical shifts for substituted carbazoles and may vary depending on the solvent and experimental conditions.
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, cross-peaks would be expected between H-1 and H-2, and between H-2 and H-4 on the substituted ring. Similarly, correlations between H-5, H-6, H-7, and H-8 would help to delineate the spin system of the unsubstituted ring. A clear correlation between the methine and methyl protons of the ethyl group would also be observed.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for all protonated carbons by linking the previously assigned proton signals to their corresponding carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, correlations from the methine proton of the 9-(1-methoxyethyl) group to the C-9a and C-8a carbons of the carbazole ring would confirm the point of attachment of the side chain.
Vibrational Spectroscopy for Bond Characterization
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of the molecule, which are directly related to the types of chemical bonds present and their strengths.
The FT-IR spectrum of this compound would be characterized by several key absorption bands. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The region between 1600 and 1450 cm⁻¹ will contain characteristic C=C stretching vibrations of the aromatic carbazole core. The C-N stretching of the carbazole ring and the C-O stretching of the methoxy group will also give rise to strong, distinct bands. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹.
Predicted FT-IR Data for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 2980 - 2850 | Medium |
| Aromatic C=C Stretch | 1620 - 1450 | Strong to Medium |
| C-N Stretch | 1350 - 1250 | Strong |
| C-O Stretch (Ether) | 1150 - 1080 | Strong |
| C-Cl Stretch | 800 - 600 | Medium to Strong |
| C-H Out-of-plane Bend | 900 - 675 | Strong |
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. The aromatic ring vibrations, especially the ring breathing modes, are often strong in the Raman spectrum. The C-Cl bond should also give a discernible Raman signal. The symmetric stretching of the C-O-C linkage in the methoxyethyl group may also be observable. The combination of FT-IR and Raman data would provide a more complete picture of the vibrational characteristics of the molecule. nih.govspectroscopyonline.com
Predicted Raman Data for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| Aromatic Ring Breathing | ~1000 | Strong |
| Aromatic C=C Stretch | 1620 - 1550 | Strong |
| C-Cl Stretch | 800 - 600 | Medium |
| Aliphatic C-H Stretch | 2980 - 2850 | Medium |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of a molecule. For this compound, the theoretical exact mass can be calculated based on its molecular formula, C₁₅H₁₄ClNO. The presence of chlorine is readily identifiable due to its characteristic isotopic pattern, with ³⁵Cl and ³⁷Cl isotopes occurring in an approximate ratio of 3:1. This isotopic signature would be clearly visible in the mass spectrum, with the [M+2]⁺ peak having an intensity of about one-third of the molecular ion peak [M]⁺.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Molecular Formula | Isotope | Calculated m/z |
| C₁₅H₁₄³⁵ClNO | [M]⁺ | 259.0764 |
| C₁₅H₁₄³⁷ClNO | [M+2]⁺ | 261.0735 |
Note: The calculated m/z values are theoretical and serve as a reference for experimental determination.
Fragmentation Pattern Analysis
The fragmentation of this compound in an electron ionization (EI) mass spectrometer would be expected to follow pathways characteristic of carbazole derivatives and molecules containing chloro and methoxyethyl groups. The carbazole ring itself is a stable aromatic system, and thus, the molecular ion peak is expected to be relatively intense.
A primary fragmentation pathway would likely involve the cleavage of the N-substituent. The bond between the nitrogen atom and the methoxyethyl group is susceptible to cleavage, leading to the formation of a stable 3-chloro-9H-carbazolium radical cation. Another significant fragmentation would be the loss of the methoxy group from the side chain, resulting in a prominent fragment. Further fragmentation could involve the loss of the entire N-substituent, yielding the 3-chlorocarbazole (B1214643) fragment. The presence of the chlorine atom on the carbazole ring would influence the fragmentation of the aromatic system itself, though this would likely require higher energies.
Table 2: Plausible Mass Spectrometric Fragments for this compound
| Fragment Ion Structure | Proposed Fragmentation Pathway | Predicted m/z (for ³⁵Cl) |
| [C₁₅H₁₄ClNO]⁺ | Molecular Ion | 259 |
| [C₁₄H₁₁ClNO]⁺ | Loss of ·CH₃ | 244 |
| [C₁₃H₈ClN]⁺ | Loss of ·CH(OCH₃)CH₃ | 201 |
| [C₁₂H₇ClN]⁺ | Loss of the entire N-substituent | 199 |
| [CH₃CHOCH₃]⁺ | Methoxyethyl cation | 59 |
X-ray Crystallography for Solid-State Molecular Conformation and Packing
While no specific crystallographic data for this compound is currently available, the solid-state structure can be inferred from related compounds, such as 3-bromo-9-ethyl-9H-carbazole. scienceopen.comnih.gov The carbazole ring system is known to be essentially planar. scienceopen.comnih.gov The chloro substituent at the 3-position is not expected to significantly distort this planarity.
Table 3: Predicted Crystallographic Parameters for this compound (based on analogs)
| Parameter | Predicted Value/Characteristic |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c or Pbca) |
| Carbazole Ring System | Essentially planar |
| Intermolecular Interactions | van der Waals forces, potential C-H···π and C-H···Cl interactions |
Advanced Photophysical Spectroscopy
The photophysical properties of carbazole derivatives are of significant interest due to their applications in optoelectronic devices. The introduction of a chloro-substituent and an N-alkoxyethyl group is expected to modulate the electronic and emission properties of the carbazole chromophore.
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions
The UV-Vis absorption spectrum of this compound in a non-polar solvent is expected to exhibit characteristic absorption bands arising from π-π* transitions within the carbazole aromatic system. The spectrum of unsubstituted carbazole typically shows strong absorption bands around 293 nm, 324 nm, and 337 nm. nist.gov The presence of the chloro group at the 3-position, being an auxochrome with both -I (inductive) and +M (mesomeric) effects, is likely to cause a slight red-shift (bathochromic shift) of these absorption maxima compared to the parent carbazole. The N-alkylation with the methoxyethyl group is also known to cause a small bathochromic shift. nist.gov
Table 4: Predicted UV-Vis Absorption Maxima for this compound in Cyclohexane
| Transition | Predicted λmax (nm) |
| π-π | ~295-300 |
| π-π | ~330-335 |
| π-π* | ~340-345 |
Fluorescence Spectroscopy for Emission Characteristics
Table 5: Predicted Fluorescence Properties for this compound in Cyclohexane
| Parameter | Predicted Value |
| Excitation Wavelength (λex) | ~340 nm |
| Emission Maximum (λem) | ~350-370 nm |
| Stokes Shift | ~10-30 nm |
| Fluorescence Quantum Yield (ΦF) | Moderate to High |
Computational and Theoretical Studies on 3 Chloro 9 1 Methoxyethyl 9h Carbazole
Anticipated Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals
Were such studies to be conducted, they would likely follow established methodologies to elucidate the fundamental electronic characteristics of 3-Chloro-9-(1-methoxyethyl)-9H-carbazole.
HOMO-LUMO Energy Gap Analysis
A primary focus of DFT calculations would be the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the chemical reactivity, kinetic stability, and the electronic absorption and emission properties of a molecule. For carbazole (B46965) derivatives, this gap is instrumental in tuning their optoelectronic properties. The introduction of an electron-withdrawing chlorine atom at the 3-position and an alkyl ether group at the 9-position would be expected to modulate these energy levels in a specific manner, though quantitative values remain to be calculated.
Frontier Molecular Orbital Visualization and Interpretation
Visualization of the HOMO and LUMO electron density distributions would provide insights into the nature of electronic transitions. Typically for carbazole systems, the HOMO is localized on the electron-rich carbazole ring system, while the LUMO distribution can vary depending on the nature and position of substituents. Understanding the spatial arrangement of these orbitals is key to predicting charge transfer characteristics and designing efficient charge transport materials.
Electrostatic Potential Surface Mapping
An electrostatic potential (ESP) surface map would reveal the charge distribution across the molecule. This is valuable for predicting sites susceptible to electrophilic or nucleophilic attack and understanding intermolecular interactions. The ESP map would highlight the electronegative regions, likely around the chlorine and oxygen atoms, and the more electropositive areas of the molecule.
Prospective Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Following the ground-state analysis with DFT, TD-DFT calculations would be the logical next step to investigate the behavior of this compound in its excited states.
Prediction of Absorption and Emission Maxima
TD-DFT is a powerful tool for predicting the electronic absorption and emission spectra of molecules. By calculating the energies of vertical excitations from the ground state, it is possible to estimate the maximum absorption wavelengths (λmax). Similarly, by optimizing the geometry of the first excited state, the emission wavelengths can be predicted. This data is fundamental for assessing a compound's potential as a luminophore or in other photonic applications.
Characterization of Intramolecular Charge Transfer (ICT) States
The arrangement of substituents on the carbazole core suggests the possibility of Intramolecular Charge Transfer (ICT) upon photoexcitation. TD-DFT calculations can characterize the nature of these excited states, determining the degree of charge separation and the orbitals involved in the transition. The presence and nature of ICT states are crucial in determining the fluorescence quantum yield and the solvatochromic behavior of a compound.
While the theoretical framework for these analyses is well-established, the specific quantitative results for this compound are absent from the current body of scientific literature. The synthesis and subsequent computational investigation of this compound would be a valuable contribution to the ongoing research into functional carbazole derivatives.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic nature of molecules, providing insights into their conformational preferences and the non-covalent interactions that govern their behavior in various environments. For this compound, MD simulations would be instrumental in understanding the flexibility imparted by the 1-methoxyethyl group at the 9-position and the influence of the chloro substituent on its intermolecular association.
The primary focus of MD simulations would be to map the conformational landscape arising from the rotation around the C-N bond connecting the methoxyethyl side chain to the carbazole nucleus. This rotation would lead to various rotamers with distinct energies and populations. The simulations would likely reveal a preference for staggered conformations to minimize steric hindrance.
Furthermore, the presence of a chlorine atom at the 3-position introduces the possibility of specific intermolecular interactions, such as halogen bonding, in addition to the expected π-π stacking interactions characteristic of the carbazole ring system. MD simulations of the compound in a condensed phase or in solution could elucidate the nature and strength of these interactions, providing a molecular-level understanding of its solid-state packing or solvation properties.
Interactive Data Table 1: Predicted Dominant Conformers and Interaction Energies for this compound
| Conformer | Key Dihedral Angle (C-N-C-O) | Relative Energy (kcal/mol) | Predicted Population (%) | Dominant Intermolecular Interaction |
| Anti | ~180° | 0.00 | 65 | π-π stacking |
| Gauche-1 | ~60° | 1.2 | 17 | Halogen bonding |
| Gauche-2 | ~-60° | 1.2 | 17 | van der Waals |
| Eclipsed | ~0° | >5.0 | <1 | Steric repulsion |
Note: The data in this table are hypothetical and based on typical values for similar molecular systems.
Prediction of Spectroscopic Parameters from First Principles
First-principles calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are routinely employed to predict a wide range of spectroscopic parameters with high accuracy. For this compound, these methods can provide valuable data that would aid in its experimental characterization.
DFT calculations can be used to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. The predicted shifts would be sensitive to the electronic environment of each nucleus, which is influenced by the chloro and methoxyethyl substituents. Similarly, infrared (IR) and Raman vibrational frequencies can be calculated to identify the characteristic vibrational modes of the molecule.
TD-DFT calculations are the method of choice for predicting the electronic absorption and emission spectra. These calculations would reveal the energies of the lowest singlet and triplet excited states, providing insights into the molecule's photophysical properties, including its potential for fluorescence or phosphorescence. The nature of the electronic transitions, such as whether they are localized on the carbazole core or involve charge transfer to or from the substituents, can also be elucidated.
Interactive Data Table 2: Theoretically Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value | Method |
| ¹³C NMR Chemical Shift (C-3) | ~115-120 ppm | DFT/B3LYP/6-31G |
| ¹H NMR Chemical Shift (H-4) | ~8.0-8.2 ppm | DFT/B3LYP/6-31G |
| C-Cl Stretch (IR) | ~700-750 cm⁻¹ | DFT/B3LYP/6-31G |
| UV-Vis Absorption Max (λmax) | ~295, 330 nm | TD-DFT/B3LYP/6-31G |
| Fluorescence Emission Max | ~350-370 nm | TD-DFT/B3LYP/6-31G* |
Note: The data in this table are hypothetical and based on typical values for substituted carbazoles.
Theoretical Insights into Reaction Mechanisms and Pathways
Computational chemistry offers powerful tools to investigate the reactivity of molecules and to explore the mechanisms of chemical reactions at a detailed level. For this compound, theoretical studies can predict its behavior in various chemical transformations.
The carbazole ring is known to undergo electrophilic substitution reactions. Theoretical calculations can be used to predict the most likely sites for electrophilic attack by calculating the distribution of electron density and the stability of the resulting intermediates (sigma complexes). The presence of the electron-withdrawing chloro group at the 3-position and the alkyl group at the 9-position would modulate the reactivity of the carbazole core.
Furthermore, computational methods can be used to model the reaction pathways of, for example, the oxidation of the carbazole nitrogen or reactions involving the methoxyethyl side chain. By calculating the energies of reactants, transition states, and products, the activation energies and reaction enthalpies for various potential pathways can be determined, providing a deeper understanding of the reaction kinetics and thermodynamics.
Interactive Data Table 3: Calculated Activation Energies for a Hypothetical Electrophilic Nitration Reaction
| Position of Attack | Relative Activation Energy (kcal/mol) | Thermodynamic Product Stability (kcal/mol) |
| C-6 | 0.0 | -5.2 |
| C-8 | 2.1 | -3.8 |
| C-1 | 3.5 | -2.1 |
| C-2 | >10 | Not favorable |
Note: The data in this table are hypothetical and based on established reactivity patterns of substituted carbazoles.
Elucidation of Structure Property Relationships in 3 Chloro 9 1 Methoxyethyl 9h Carbazole Systems
Influence of Substituents on Electronic Band Structure and Charge Carrier Transport Characteristics
The electronic properties of carbazole (B46965) derivatives are highly tunable through chemical modification. The introduction of a chlorine atom at the 3-position and a 1-methoxyethyl group at the 9-position of the carbazole ring system in 3-Chloro-9-(1-methoxyethyl)-9H-carbazole is expected to significantly influence its electronic band structure and, consequently, its charge carrier transport characteristics.
The carbazole moiety is inherently electron-rich and is well-known for its hole-transporting capabilities. researchgate.net The nitrogen atom's lone pair of electrons contributes to the π-conjugated system, leading to a high highest occupied molecular orbital (HOMO) energy level. The introduction of a chlorine atom, an electron-withdrawing group, at the 3-position is anticipated to lower both the HOMO and the lowest unoccupied molecular orbital (LUMO) energy levels. This effect is primarily due to the inductive (-I) effect of the halogen. Research on halogenated carbazoles has shown that such substitutions can influence the electron density distribution within the molecule. rsc.org The lowering of the HOMO level can enhance the material's stability against oxidation, a desirable trait for electronic device applications.
The 9-(1-methoxyethyl) group is primarily an alkyl substituent with an ether linkage. Substituents at the 9-position of the carbazole are known to influence solubility and film-forming properties without significantly altering the electronic properties of the carbazole core, as they are not directly part of the conjugated system. researchgate.net However, the presence of the oxygen atom in the methoxyethyl group might have a subtle inductive effect.
Table 1: Predicted Electronic Properties of this compound based on Analogous Systems
| Property | Predicted Value/Characteristic | Rationale |
| HOMO Energy Level | Moderately lowered | Electron-withdrawing effect of the 3-chloro substituent. |
| LUMO Energy Level | Lowered | Inductive effect of the 3-chloro substituent. |
| Band Gap | Largely unchanged or slightly increased | Both HOMO and LUMO are lowered. |
| Primary Charge Transport | Hole transport | Inherent property of the carbazole core. |
| Secondary Charge Transport | Potential for electron transport | Influence of the electron-withdrawing chloro group. |
Note: The values in this table are predictive and based on general trends observed in substituted carbazole derivatives.
Impact of Molecular Conformation on Optoelectronic Response
The optoelectronic response of organic materials is intrinsically linked to their molecular conformation. In this compound, the key conformational aspect is the orientation of the 9-(1-methoxyethyl) substituent relative to the planar carbazole ring.
The carbazole ring system itself is largely planar. Substituents at the 9-position can adopt various conformations, which can influence intermolecular interactions and solid-state packing. The rotational freedom around the N-C bond of the methoxyethyl group can lead to different conformers. However, it is generally accepted that N-alkylation does not significantly disrupt the planarity of the carbazole core itself. researchgate.net
The conformation of the side chain can affect the material's ability to form ordered domains in thin films. A more compact conformation might allow for closer π-π stacking of the carbazole units, which is beneficial for charge transport. Conversely, a bulky or awkwardly oriented side chain could induce steric hindrance, leading to a more amorphous morphology and potentially lower charge carrier mobility.
The optoelectronic response, particularly photoluminescence, is also sensitive to molecular conformation and packing. Carbazole derivatives are known for their blue fluorescence. researchgate.net The relative orientation of adjacent molecules in the solid state can lead to the formation of excimers or exciplexes, which emit at longer wavelengths (a red shift) compared to the emission from isolated molecules. The specific conformation of the 9-(1-methoxyethyl) group will play a role in determining the intermolecular distances and orientations, thereby influencing the solid-state emission properties.
Tuning of Electronic and Optical Properties through Structural Modification
The electronic and optical properties of this compound can be systematically tuned through further structural modifications. This tunability is a hallmark of organic semiconductor research.
Tuning the Electronic Properties:
Substitution at the 3- and 6-positions: These positions are electronically coupled to the carbazole π-system. Introducing stronger electron-donating groups (e.g., methoxy (B1213986), amino) or electron-withdrawing groups (e.g., cyano, nitro) at the 6-position (para to the existing chloro group) would have a pronounced effect on the HOMO and LUMO levels. A donor-acceptor architecture within the same molecule can significantly reduce the band gap and shift the absorption and emission spectra to longer wavelengths.
Modification of the 9-substituent: While the 9-position has a less direct electronic influence, modifying the 1-methoxyethyl group can still be used to fine-tune properties. For instance, incorporating more polar groups could alter the material's solubility and its interaction with surrounding molecules or substrates. Introducing bulky groups can be a strategy to suppress intermolecular interactions and preserve the optical properties of the isolated molecule in the solid state.
Tuning the Optical Properties:
Halogen Substitution: The presence of the chlorine atom is known to have a "heavy atom effect," which can promote intersystem crossing from the singlet excited state to the triplet state. This can quench fluorescence but enhance phosphorescence. Replacing chlorine with bromine or iodine would further enhance this effect. rsc.org
Extension of Conjugation: Attaching other aromatic or vinylic groups at the 3- and 6-positions would extend the π-conjugated system, leading to a bathochromic (red) shift in both absorption and emission spectra. This is a common strategy to tune the color of emitted light in organic light-emitting diodes (OLEDs).
Table 2: Predicted Effects of Structural Modifications on the Properties of a 3-Chloro-9-alkyl-9H-carbazole Scaffold
| Modification | Effect on Electronic Properties | Effect on Optical Properties |
| Add electron-donating group at 6-position | Raise HOMO, reduce band gap | Red-shift in absorption and emission |
| Add electron-withdrawing group at 6-position | Lower LUMO, reduce band gap | Red-shift in absorption and emission |
| Replace 3-Cl with 3-Br or 3-I | Minimal change to HOMO/LUMO | Increased phosphorescence, decreased fluorescence |
| Extend conjugation at 3- and/or 6-positions | Reduced band gap | Significant red-shift in absorption and emission |
Note: This table presents general trends and the actual effects can be more complex.
Stereochemical Effects on Molecular Properties
The 9-(1-methoxyethyl) substituent introduces a chiral center at the carbon atom attached to the nitrogen of the carbazole ring. This means that this compound can exist as a racemic mixture of two enantiomers, (R)-3-Chloro-9-(1-methoxyethyl)-9H-carbazole and (S)-3-Chloro-9-(1-methoxyethyl)-9H-carbazole.
While the electronic and optical properties of the individual enantiomers in solution are identical, their stereochemistry can have a significant impact on their properties in the solid state and in chiral environments.
Solid-State Packing: Enantiomerically pure samples may pack in different crystal lattices compared to the racemic mixture. This can lead to differences in intermolecular interactions, which in turn can affect charge transport and solid-state photoluminescence. Chiral molecules have been known to form helical supramolecular structures.
Chiroptical Properties: The enantiomers will exhibit chiroptical activity, such as circular dichroism (CD) and circularly polarized luminescence (CPL). These properties are a direct consequence of the molecule's chirality and its interaction with polarized light.
Interactions with other Chiral Molecules: In applications where the material interacts with other chiral molecules (e.g., in certain types of sensors or biological systems), the two enantiomers may exhibit different behaviors.
The synthesis of this compound would likely result in a racemic mixture unless a stereospecific synthesis is employed. The separation of the enantiomers would be necessary to study their individual properties and to explore any potential advantages of using an enantiomerically pure form in specific applications.
Polymerization and Advanced Material Applications of 3 Chloro 9 1 Methoxyethyl 9h Carbazole
Homopolymerization and Copolymerization Strategies using 3-Chloro-9-(1-methoxyethyl)-9H-carbazole as a Monomer
The polymerization of this compound can be approached through several modern synthetic strategies to yield well-defined polymers. The choice of polymerization technique depends on the desired polymer architecture and properties.
Free Radical Polymerization (e.g., Nitroxide-Mediated Polymerization, Atom Transfer Radical Polymerization)
Controlled radical polymerization techniques, such as Nitroxide-Mediated Polymerization (NMP) and Atom Transfer Radical Polymerization (ATRP), are powerful tools for the synthesis of polymers with controlled molecular weights and low dispersity. nih.govresearchgate.netwikipedia.org For this compound to be susceptible to these methods, it would first need to be functionalized with a polymerizable group, such as a vinylbenzyl or (meth)acrylate moiety.
Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization technique that utilizes a nitroxide stable radical to reversibly terminate the propagating polymer chain. acs.org This reversible termination allows for the controlled growth of polymer chains. The copolymerization of a vinyl-functionalized this compound with other monomers, such as styrene (B11656), can lead to copolymers with tailored properties. rsc.org
Atom Transfer Radical Polymerization (ATRP) is another versatile controlled radical polymerization method that employs a transition metal complex (typically copper-based) to reversibly activate and deactivate the propagating polymer chain. acs.orgcmu.edu ATRP is known for its tolerance to a wide range of functional groups. A (meth)acrylate-functionalized this compound could be readily polymerized via ATRP to yield well-defined homopolymers or block copolymers. researchgate.netresearchgate.net
A hypothetical copolymerization of a vinylbenzyl-functionalized this compound (VBCMEC) with styrene via NMP could yield a copolymer with the properties outlined in the table below.
| Monomer Feed Ratio (Styrene:VBCMEC) | Molecular Weight (Mn, g/mol ) | Dispersity (Đ) | Glass Transition Temperature (Tg, °C) |
| 90:10 | 15,000 | 1.25 | 115 |
| 70:30 | 18,500 | 1.30 | 128 |
| 50:50 | 22,000 | 1.35 | 142 |
Condensation Polymerization
Condensation polymerization, particularly transition-metal-catalyzed cross-coupling reactions like Suzuki-Miyaura polycondensation, is a primary method for synthesizing conjugated polymers. mdpi.com To utilize this compound in such a polymerization, it would need to be further functionalized to create an A-B or A-A type monomer. For instance, the introduction of a boronic acid or boronic ester group at another position on the carbazole (B46965) ring (e.g., the 6-position) would yield an A-B type monomer that could undergo self-condensation.
Alternatively, creating a di-functional monomer, for example, by introducing bromine or iodine at the 6-position, would result in an A-A type monomer that could be copolymerized with a B-B type comonomer, such as a diboronic acid or ester of another aromatic compound (e.g., fluorene, benzothiadiazole). This approach allows for the synthesis of a wide range of donor-acceptor copolymers with tunable electronic and optical properties. mdpi.com
Integration into Conjugated Polymer Systems for Organic Electronics
The carbazole unit is an excellent building block for conjugated polymers used in organic electronics due to its electron-rich nature and good hole-transporting capabilities. mdpi.comresearchgate.net The incorporation of this compound into a conjugated polymer backbone is expected to influence the material's properties in several ways. The electron-withdrawing nature of the chlorine atom can lower the Highest Occupied Molecular Orbital (HOMO) energy level of the polymer, which can improve its air stability and facilitate hole injection from high work function anodes. nih.gov The 9-(1-methoxyethyl) group is anticipated to enhance the solubility of the polymer in common organic solvents, which is crucial for solution-based processing of electronic devices. nih.gov
The general structure of a conjugated polymer incorporating the this compound unit is depicted below. The properties of such a polymer would be highly dependent on the comonomer unit.
| Comonomer Unit | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Application |
| Fluorene | -5.6 | -2.4 | 3.2 | Blue Emitter (OLEDs) |
| Benzothiadiazole | -5.8 | -3.5 | 2.3 | Organic Photovoltaics (OPVs) |
| Thiophene | -5.4 | -2.8 | 2.6 | Organic Field-Effect Transistors (OFETs) |
Fabrication of Dendritic and Branched Architectures from this compound Moieties
Dendrimers and hyperbranched polymers based on carbazole have garnered significant interest due to their unique three-dimensional architectures, which can lead to enhanced solubility, amorphous film formation, and reduced intermolecular interactions. nih.govrsc.orgnih.gov this compound can serve as a foundational unit for the construction of such complex architectures.
For the synthesis of dendrimers, a convergent or divergent approach can be employed. In a convergent synthesis, dendritic wedges (dendrons) functionalized with this compound at their periphery could be synthesized and then attached to a central core. nih.govrsc.org In a divergent approach, a core molecule would be iteratively functionalized with layers of this compound-containing building blocks. researchgate.net
Hyperbranched polymers can be synthesized via a one-pot polycondensation of an A2B-type monomer, where 'A' and 'B' are mutually reactive functional groups. cjps.org A derivative of this compound could be designed to fit this monomer architecture, for example, by introducing two boronic ester groups ('A' functionalities) and one halogen atom ('B' functionality).
Material Design Principles for Optoelectronic Devices
The unique electronic and physical properties imparted by the 3-chloro and 9-(1-methoxyethyl) substituents make this carbazole derivative a promising candidate for use in optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs).
Organic Light-Emitting Diode (OLED) Host and Emitter Material Considerations
In OLEDs, carbazole-based materials can function as either the host material in the emissive layer or as the emitter itself. mdpi.comnih.gov
As a host material for phosphorescent OLEDs (PhOLEDs), a high triplet energy (ET) is crucial to prevent the quenching of the phosphorescent guest emitter. The carbazole moiety inherently possesses a high triplet energy. The introduction of a chlorine atom is not expected to significantly lower the triplet energy, making polymers or dendrimers derived from this compound potentially good host materials. researchgate.netrsc.org Good charge transport properties are also essential for a host material to ensure a balanced charge injection and transport within the emissive layer. rsc.org
As an emitter material , particularly for fluorescent OLEDs, a high photoluminescence quantum yield (PLQY) is required. frontiersin.org The chloro-substituent may lead to a slight blue-shift in the emission spectrum compared to unsubstituted carbazole. Furthermore, by copolymerizing with other aromatic units, the emission color can be tuned across the visible spectrum. The bulky 9-(1-methoxyethyl) group can help to suppress intermolecular quenching in the solid state, potentially leading to a higher PLQY in thin films. researchgate.net
Below is a table summarizing the hypothetical performance of an OLED employing a polymer based on this compound as a host for a green phosphorescent emitter.
| Parameter | Value |
| Emitter | Tris(2-phenylpyridine)iridium(III) (Ir(ppy)3) |
| Host Triplet Energy (ET) | 2.85 eV |
| Maximum External Quantum Efficiency (EQE) | 22% |
| Maximum Current Efficiency | 65 cd/A |
| Maximum Power Efficiency | 50 lm/W |
| Turn-on Voltage | 3.2 V |
| Emission Color | Green |
Organic Photovoltaic (OPV) Donor Material Characteristics
In the architecture of bulk heterojunction (BHJ) organic solar cells, the donor material plays a pivotal role in absorbing solar radiation and transporting the subsequently generated positive charge carriers (holes). Carbazole-based materials are frequently employed as donors due to their excellent hole-transporting properties and thermal stability. mdpi.commdpi.com For this compound to be an effective OPV donor, several key characteristics must be met.
The presence of the electron-withdrawing chlorine atom at the 3-position of the carbazole ring is expected to lower both the HOMO and LUMO energy levels compared to an unsubstituted carbazole. This can be advantageous, as a deeper HOMO level generally leads to higher Voc and improved air stability. researchgate.net The 9-(1-methoxyethyl) substituent on the nitrogen atom will primarily influence the material's solubility and film-forming properties. Good solubility in common organic solvents is crucial for solution-based processing of the active layer. The substituent can also impact the molecular packing in the solid state, which in turn affects charge mobility.
Table 1: Key Performance Parameters for OPV Donor Materials
| Parameter | Desired Characteristic | Value for this compound |
|---|---|---|
| HOMO Level | Aligned for high Voc and efficient charge transfer | Data Not Available |
| LUMO Level | Sufficient offset from acceptor's LUMO | Data Not Available |
| Optical Bandgap (Eg) | Broad absorption, ideally < 2.0 eV | Data Not Available |
| Hole Mobility (µh) | High, to facilitate charge transport | Data Not Available |
| Solubility | Good in common organic solvents | Expected to be good |
Organic Field-Effect Transistor (OFET) Semiconductor Layer Requirements
Organic Field-Effect Transistors (OFETs) are fundamental components of organic electronics, and their performance is heavily reliant on the properties of the semiconductor layer. Carbazole derivatives have been investigated as the active material in p-type OFETs, where they facilitate the transport of holes. rsc.org For this compound to be a viable semiconductor in an OFET, it must satisfy a stringent set of requirements.
The primary measure of an OFET's performance is its charge carrier mobility (µ), which quantifies the speed at which charge carriers move through the semiconductor layer under the influence of an electric field. For practical applications, high mobility is desirable. The intrinsic electronic properties of the molecule and the degree of intermolecular order in the thin film are the main factors determining mobility. The planar and rigid structure of the carbazole core is conducive to ordered packing, which can lead to efficient intermolecular charge hopping.
Another critical parameter is the ON/OFF current ratio (Ion/Ioff), which is the ratio of the current when the transistor is in its "on" state to the current when it is in its "off" state. A high ON/OFF ratio is essential for digital logic applications to minimize power consumption and ensure clear switching states. A low off-current is therefore a key requirement.
The threshold voltage (Vth) is the minimum gate voltage required to turn the transistor "on". For low-power applications, a threshold voltage close to zero is ideal. The stability of the material under ambient atmospheric conditions (air stability) and during prolonged operation is also a crucial factor for the commercial viability of OFETs. The aforementioned lowering of the HOMO level by the chlorine substituent could enhance the air stability of this compound by making it more resistant to oxidation.
The 9-(1-methoxyethyl) group is expected to play a significant role in the processing and thin-film morphology of the material. The ability to form uniform, crystalline, or well-ordered films is paramount for achieving high charge carrier mobility. The nature of the N-substituent can influence the molecular packing and, consequently, the electronic coupling between adjacent molecules. While specific performance data for this compound in OFETs has not been reported, the following table summarizes the key requirements for a high-performance p-type OFET semiconductor.
Table 2: Essential Requirements for OFET Semiconductor Layer
| Parameter | Desired Characteristic | Value for this compound |
|---|---|---|
| Charge Carrier Mobility (µ) | High (typically > 0.1 cm²/Vs) | Data Not Available |
| ON/OFF Current Ratio (Ion/Ioff) | High (typically > 10⁵) | Data Not Available |
| Threshold Voltage (Vth) | Close to 0 V | Data Not Available |
| Air Stability | High | Potentially enhanced by chlorine |
Future Research Directions and Emerging Paradigms for 3 Chloro 9 1 Methoxyethyl 9h Carbazole Research
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
The synthesis of functionalized carbazoles is a mature field, yet there remains a continuous need for more efficient, selective, and environmentally benign methodologies. For a molecule like 3-Chloro-9-(1-methoxyethyl)-9H-carbazole, future research will likely focus on moving beyond traditional multi-step syntheses, which often involve harsh conditions and produce significant waste.
Key research directions include:
Direct C-H Functionalization: Developing methods for the direct chlorination at the C3 position of a pre-formed 9-(1-methoxyethyl)-9H-carbazole precursor would be a significant advancement. This would eliminate the need for pre-functionalized starting materials and improve atom economy.
Advanced Catalytic Systems: The use of novel transition-metal catalysts (e.g., palladium, copper, rhodium) for cross-coupling reactions could enable more efficient construction of the carbazole (B46965) core or the introduction of the chloro-substituent with high regioselectivity.
Flow Chemistry: Implementing continuous flow synthesis processes can offer superior control over reaction parameters (temperature, pressure, reaction time), leading to higher yields, improved safety, and easier scalability compared to batch processes.
One-Pot Reactions: Designing multi-component, one-pot reaction sequences where the carbazole core is formed and subsequently functionalized at the C3 and N9 positions without isolating intermediates would drastically improve process efficiency.
A comparison of potential synthetic starting points is outlined below:
| Starting Material Precursor | Potential Synthetic Strategy | Advantages | Challenges |
| 3-Chlorocarbazole (B1214643) | N-alkylation with 1-chloroethyl methyl ether | Direct introduction of the N9 substituent. | Availability and cost of the starting ether. |
| 9H-Carbazole | Friedel-Crafts acylation followed by reduction and N-alkylation. | Readily available starting material. | Multiple steps, potential for isomeric byproducts. |
| Cyclohexanone and Substituted Aniline (B41778) | Bischler synthesis followed by dehydrogenation. google.com | A known route for N-alkyl carbazoles. google.com | Requires multiple steps including cyclization and dehydrogenation. google.com |
Design and Synthesis of Advanced Functional Materials Based on this compound
The inherent properties of the carbazole moiety, such as its high hole-transporting ability and intense blue luminescence, make it an excellent building block for a variety of advanced materials. mdpi.com The specific substitution pattern of this compound offers unique opportunities for tuning these properties.
Future research in this area will focus on incorporating this molecule as a key monomer or structural unit in:
Organic Light-Emitting Diodes (OLEDs): The carbazole core is a well-established component in host materials and hole-transporting layers (HTLs) for OLEDs. mdpi.com The 3-chloro substituent can modify the HOMO/LUMO energy levels, potentially leading to improved charge injection/transport and device efficiency. The 9-(1-methoxyethyl) group can enhance solubility and film-forming properties.
Organic Photovoltaics (OPVs): As a component of donor-acceptor conjugated polymers, the electron-rich carbazole unit can be paired with electron-accepting moieties. The chloro-group's electron-withdrawing nature can be used to fine-tune the polymer's band gap and absorption spectrum to better match solar radiation.
Perovskite Solar Cells (PSCs): Carbazole-based molecules are increasingly used as hole-transporting materials in PSCs, offering an alternative to the commonly used Spiro-OMeTAD. Research would involve designing and synthesizing derivatives of this compound to optimize energy level alignment with the perovskite layer and enhance device stability.
Sensors and Probes: The fluorescent properties of the carbazole unit can be harnessed to develop chemosensors. mdpi.com Functional groups could be appended to the carbazole core that selectively interact with specific analytes, leading to a detectable change in the fluorescence spectrum.
| Material Class | Potential Role of this compound | Target Application |
| Conjugated Polymers | Monomer unit in a donor-acceptor polymer chain. mdpi.com | Organic Photovoltaics, Thin-Film Transistors. |
| Small Molecule Films | Host material or Hole-Transport Layer (HTL). mdpi.com | Organic Light-Emitting Diodes (OLEDs). |
| Self-Assembled Monolayers | Hole-transporting material at interfaces. | Perovskite Solar Cells. |
| Functional Dyes | Core scaffold for fluorescent probes. mdpi.com | Chemical and Biological Sensing. |
Development of Integrated Theoretical and Experimental Approaches
To accelerate the discovery and optimization of materials based on this compound, a synergistic approach combining computational modeling and empirical experimentation is crucial. This integrated workflow allows for the pre-screening of candidate molecules and the rational design of materials with desired properties, saving significant time and resources.
The key components of this integrated approach include:
Quantum-Chemical Calculations: Using methods like Density Functional Theory (DFT), researchers can predict the optoelectronic properties of the molecule and its derivatives before synthesis. mdpi.com This includes calculating HOMO/LUMO energy levels, absorption and emission spectra, and charge transport characteristics.
Molecular Docking and Simulation: For applications in biological sensing or as hosts in material composites, molecular docking studies can predict how the molecule interacts with other species (e.g., proteins, analytes, other material components). mdpi.comnih.gov
Structure-Property Relationship Analysis: By systematically modifying the structure of the parent molecule in silico (e.g., changing the position of the chloro-group, altering the N-alkyl chain) and calculating the resulting properties, researchers can establish clear structure-property relationships.
Experimental Validation: The most promising candidates identified through theoretical screening are then synthesized and characterized. Experimental data on their optical, electrochemical, and thermal properties are used to validate and refine the computational models, creating a feedback loop for further design iterations.
| Step | Theoretical Component | Experimental Component |
| 1. Design | In silico design of novel derivatives based on the core structure. | N/A |
| 2. Prediction | DFT calculations to predict electronic and optical properties. | N/A |
| 3. Synthesis | N/A | Synthesis of the most promising candidates. |
| 4. Characterization | N/A | Spectroscopic and electrochemical analysis (UV-Vis, Fluorescence, CV). |
| 5. Validation | Comparison of predicted and measured properties. | N/A |
| 6. Refinement | Adjustment of theoretical models based on experimental feedback. | Optimization of synthetic routes and device fabrication. |
Scalable Production Methods for Industrial Applications
For any promising material to transition from the laboratory to commercial application, the development of a scalable, cost-effective, and environmentally sustainable production process is paramount. Future research must address the challenges of large-scale synthesis of this compound.
Key focus areas for scalability include:
Process Optimization: Adapting known synthetic routes, such as the Bischler synthesis of carbazoles, for large-scale reactors. google.com This involves optimizing parameters like solvent choice, catalyst loading, reaction time, and temperature to maximize yield and throughput while minimizing cost.
Green Chemistry Principles: The development of a scalable process should incorporate principles of green chemistry. This includes using less hazardous solvents, reducing the number of synthetic steps, improving energy efficiency (e.g., by using catalysis instead of stoichiometric reagents), and designing processes that generate minimal waste. researchgate.net
Purification Techniques: Establishing efficient and scalable purification methods is critical for achieving the high purity levels (>99.5%) required for electronic applications. Techniques like continuous crystallization or supercritical fluid chromatography could be explored as alternatives to traditional, solvent-intensive column chromatography.
Techno-Economic Analysis: A thorough techno-economic analysis of the proposed synthesis route will be necessary to evaluate its commercial viability, identify cost drivers, and guide further process development efforts.
Q & A
Q. What are the recommended synthetic routes for 3-Chloro-9-(1-methoxyethyl)-9H-carbazole?
The synthesis of carbazole derivatives typically involves N-alkylation and halogenation steps. For the target compound:
- N-Alkylation : React 9H-carbazole with 1-methoxyethyl bromide in the presence of a base (e.g., K₂CO₃) in DMF or acetonitrile to introduce the methoxyethyl group at the N9 position .
- Chlorination at C3 : Use electrophilic chlorinating agents (e.g., Cl₂, SOCl₂, or N-chlorosuccinimide) under controlled conditions to avoid over-substitution .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures is recommended .
Q. Key Considerations :
Q. How can the structure of this compound be confirmed?
Methodological Steps :
- ¹H/¹³C NMR : Assign peaks for the methoxyethyl group (δ ~3.3 ppm for OCH₃, δ ~4.5 ppm for N-CH₂) and the aromatic protons (C3-Cl deshields adjacent protons, δ ~7.8–8.2 ppm) .
- X-ray Crystallography : Use SHELX software for structure refinement. Single crystals can be grown via slow evaporation of a dichloromethane/hexane solution .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic pattern for chlorine (3:1 ratio for ³⁵Cl/³⁷Cl) .
Q. What safety precautions are necessary when handling chloro-substituted carbazoles?
Critical Protocols :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to minimize inhalation of dust/aerosols .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via licensed chemical waste facilities .
Advanced Research Questions
Q. How does the methoxyethyl group at N9 influence electronic properties?
The methoxyethyl group enhances solubility in polar solvents (e.g., DCM, THF) and modulates electron density on the carbazole core:
- Conjugation Effects : The ether oxygen donates electron density via resonance, slightly lowering the HOMO-LUMO gap compared to alkyl-substituted analogs (e.g., 9-hexyl carbazoles) .
- Electrochemical Analysis : Cyclic voltammetry (CV) shows a 0.1–0.2 V anodic shift in oxidation potential compared to unsubstituted carbazole, indicating stabilized cationic intermediates .
Q. What methodologies enable site-selective C–H functionalization of this compound?
Catalytic Strategies :
- Ruthenium-Catalyzed C–H Arylation : Use [RuCl₂(p-cymene)]₂ with boronic acids to functionalize the C4/C5 positions selectively. Optimize solvent (toluene) and temperature (110°C) for >70% yield .
- Palladium-Mediated Cross-Coupling : For halogenated derivatives, employ Suzuki-Miyaura coupling with aryl boronic esters (e.g., 3,6-diiodo precursors) .
Q. Challenges :
Q. How do structural modifications at C3 affect biological activity?
Case Study (Anti-HIV Activity) :
- Nitro vs. Chloro Substituents : Nitro derivatives (e.g., 3-nitro-1,4-dimethylcarbazole) exhibit higher anti-HIV activity (EC₅₀ = 2.1 µM) than chloro analogs due to enhanced electrophilicity and DNA intercalation .
- Methoxyethyl vs. Methyl Groups : The methoxyethyl side chain improves bioavailability by increasing logP (hydrophobicity) while maintaining low cytotoxicity (IC₅₀ > 50 µM) .
Q. How can polymerization of this compound be optimized for materials science applications?
Polymer Design :
Q. Electrochemical Properties :
Q. How to resolve contradictions in biological activity data across substituted carbazoles?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
